

Chemical and physical properties of 2-(4-Bromophenyl)propan-2-amine hydrochloride

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Compound of Interest

Compound Name: 2-(4-Bromophenyl)propan-2-amine hydrochloride

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An In-depth Technical Guide to 2-(4-Bromophenyl)propan-2-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the chemical and physical properties of **2-(4-Bromophenyl)propan-2-amine hydrochloride**. The information presented herein is curated to support research and development activities, offering a foundation for its synthesis, characterization, and potential applications.

Introduction: Contextualizing a Key Moiety

2-(4-Bromophenyl)propan-2-amine hydrochloride belongs to the class of substituted phenethylamines, a scaffold of significant interest in medicinal chemistry and pharmacology. The presence of a bromine atom on the phenyl ring and a tertiary amine group imparts specific physicochemical characteristics that influence its reactivity, solubility, and biological interactions. Understanding these properties is paramount for its effective utilization in drug discovery and development pipelines. Substituted phenethylamines are known to encompass a wide range of psychoactive drugs, including stimulants, hallucinogens, and appetite suppressants^[1]. The structural features of **2-(4-Bromophenyl)propan-2-amine**

hydrochloride suggest its potential as a valuable intermediate in the synthesis of novel therapeutic agents, particularly in the realm of neuropharmacology[2][3].

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is the bedrock of its application in research and development. The following table summarizes the key properties of **2-(4-Bromophenyl)propan-2-amine hydrochloride**.

Property	Value	Source
Chemical Name	2-(4-Bromophenyl)propan-2-amine hydrochloride	N/A
CAS Number	1173047-86-3	[4][5]
Molecular Formula	C ₉ H ₁₃ BrCIN	[4][5]
Molecular Weight	250.56 g/mol	[4][5][6]
Appearance	Solid (predicted)	N/A
Melting Point	Not experimentally determined. A related compound, trans-2-(4-bromophenyl)cyclopropan-1-amine hydrochloride, has a melting point of 140-142 °C.	[7]
Solubility	Soluble in water and alcohol solvents; insoluble in non-polar solvents (predicted for a related compound).	[7]
Storage	Inert atmosphere, room temperature.	[5]

Note: Experimental data for some properties of this specific compound are not readily available in the cited literature. Predictions are based on structurally similar compounds.

Synthesis and Characterization

The synthesis of tertiary carbinamines such as 2-(4-Bromophenyl)propan-2-amine can be effectively achieved through the Ritter reaction. This reaction involves the addition of a nitrile to a carbocation, which can be generated from a corresponding tertiary alcohol in the presence of a strong acid[4][8][9][10].

Proposed Synthesis Workflow

A plausible synthetic route starting from 2-(4-bromophenyl)propan-2-ol is outlined below. The alcohol precursor can be synthesized from the corresponding ketone, 1-(4-bromophenyl)ethan-1-one, via a Grignard reaction with methylmagnesium bromide.



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Caption: Proposed synthesis workflow for **2-(4-Bromophenyl)propan-2-amine hydrochloride**.

Experimental Protocol: Ritter Reaction

- Carbocation Formation: Dissolve 2-(4-bromophenyl)propan-2-ol in a suitable nitrile, such as acetonitrile, and cool the mixture in an ice bath.
- Acid Addition: Slowly add a strong acid, like concentrated sulfuric acid, dropwise to the cooled solution while maintaining a low temperature.
- Reaction: Allow the reaction to stir at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).
- Workup: Pour the reaction mixture over ice and neutralize with a base (e.g., NaOH solution) to precipitate the N-alkyl amide.
- Purification: The crude amide can be purified by recrystallization or column chromatography.

- Hydrolysis: Hydrolyze the purified amide using acidic or basic conditions to yield the free amine.
- Salt Formation: Dissolve the free amine in a suitable solvent like diethyl ether and treat with a solution of HCl in ether to precipitate the hydrochloride salt.

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl protons, and the amine protons. The aromatic protons will likely appear as two doublets in the region of 7.0-7.6 ppm due to the para-substitution pattern. The two methyl groups are equivalent and should present as a singlet around 1.5-2.0 ppm. The amine protons (NH_3^+) will likely appear as a broad singlet, with its chemical shift being solvent and concentration-dependent[11][12].
- ^{13}C NMR: The carbon NMR spectrum will provide information on the carbon framework. The aromatic carbons will have distinct chemical shifts, with the carbon attached to the bromine atom showing a characteristic shift influenced by the halogen's electronegativity and heavy atom effect[13][14]. The quaternary carbon attached to the amine and two methyl groups will appear in the aliphatic region, as will the equivalent methyl carbons.

Infrared (IR) Spectroscopy

The FTIR spectrum of the hydrochloride salt will display characteristic absorption bands. For a primary amine salt, a broad band is expected in the range of 2400-3200 cm^{-1} corresponding to the N-H stretching vibrations of the R-NH_3^+ group. Other key peaks include C-H stretching of the aromatic ring and aliphatic groups, and C=C stretching of the aromatic ring[15][16][17][18].

Mass Spectrometry (MS)

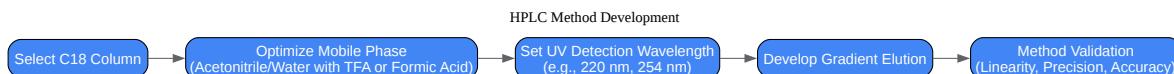
The mass spectrum will provide information about the molecular weight and fragmentation pattern. Under electrospray ionization (ESI), the molecular ion peak $[\text{M}+\text{H}]^+$ for the free amine would be observed. A characteristic fragmentation pattern for benzylamines involves the loss of

ammonia and the formation of a stable benzyl cation[5][19][20][21]. The presence of bromine would result in a characteristic isotopic pattern (M and M+2 peaks in approximately a 1:1 ratio).

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is a robust technique for the analysis and purification of **2-(4-Bromophenyl)propan-2-amine hydrochloride**.

HPLC Method Development Workflow



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Caption: Workflow for developing an HPLC method for the analysis of **2-(4-Bromophenyl)propan-2-amine hydrochloride**.

A typical reversed-phase HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile and water containing an acidic modifier like trifluoroacetic acid (TFA) or formic acid to ensure good peak shape for the amine[7][22][23][24][25].

Potential Applications and Biological Relevance

While specific pharmacological data for **2-(4-Bromophenyl)propan-2-amine hydrochloride** is not extensively documented, its structural similarity to other psychoactive phenethylamines suggests potential activity within the central nervous system[1]. The bromo-substitution can influence metabolic stability and receptor binding affinity. This compound can serve as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications, such as receptor modulators or enzyme inhibitors[2][3][26]. Further research is warranted to explore its pharmacological profile and therapeutic potential.

Safety and Handling

Based on information for similar compounds, **2-(4-Bromophenyl)propan-2-amine hydrochloride** should be handled with care. It is predicted to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. The compound should be stored in a well-ventilated area under an inert atmosphere[5].

Conclusion

2-(4-Bromophenyl)propan-2-amine hydrochloride is a compound with significant potential as a building block in medicinal chemistry. This guide has provided a detailed overview of its chemical and physical properties, a plausible synthetic route, and methodologies for its characterization and analysis. The information compiled herein serves as a valuable resource for researchers and scientists engaged in the exploration of novel therapeutics. Further experimental validation of the predicted properties and investigation into its biological activity are encouraged to fully unlock the potential of this molecule.

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